N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-2-26-15-8-11(6-7-14(15)23)9-16-18(25)21(19(27)28-16)20-17(24)12-4-3-5-13(22)10-12/h3-10,22-23H,2H2,1H3,(H,20,24)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOVYTMYDZDESY-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is a compound that belongs to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core with various substituents that contribute to its biological properties. The key structural components include:
- Thiazolidinone ring : A five-membered heterocyclic structure that is known for its biological activity.
- Hydroxy and ethoxy groups : These functional groups are critical for enhancing solubility and reactivity.
The IUPAC name for the compound is 4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide.
Anticancer Properties
Research indicates that derivatives of thiazolidinones exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines through multiple pathways:
- Cytotoxicity : In vitro assays demonstrated cytotoxic effects against breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines.
- Mechanisms of Action :
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, leading to reduced proliferation.
- Apoptosis Induction : Activation of caspase pathways has been observed, indicating a pro-apoptotic effect.
Antimicrobial Activity
Thiazolidinones have also been evaluated for their antimicrobial properties. Preliminary studies suggest that N-[...]-3-hydroxybenzamide exhibits activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in preclinical models. Studies indicate that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in managing conditions like rheumatoid arthritis and other inflammatory disorders.
Case Studies
Several studies have focused on synthesizing and evaluating thiazolidinone derivatives:
- Synthesis and Evaluation of 2-Imino Thiazolidinones : A study synthesized a series of 2-imino thiazolidinones and evaluated their cytotoxicity against cancer cell lines, reporting promising results for compounds structurally related to N-[...]-3-hydroxybenzamide .
- Thiazolidinones as Antimicrobial Agents : Another research effort examined various thiazolidinone derivatives for their antimicrobial efficacy, demonstrating significant activity against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide, and how can purity be maximized?
- Methodology :
- Step 1 : Condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl/ethanol) to form the thiosemicarbazone intermediate.
- Step 2 : Cyclization with chloroacetic acid in refluxing ethanol to construct the thiazolidinone core.
- Step 3 : Sulfonation using 3-hydroxybenzoyl chloride in a basic medium (e.g., pyridine) to introduce the sulfonamide group.
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm structure with NMR and HRMS .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Techniques :
- NMR Spectroscopy : Analyze , , and 2D (COSY, HSQC) spectra to confirm stereochemistry (E-configuration at the benzylidene moiety) and functional groups (e.g., sulfonyl, hydroxyl).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H], [M–H]).
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Assay Design :
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations.
- Anti-inflammatory Potential : Inhibition of COX-2 enzyme via ELISA.
- Controls : Include reference drugs (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) .
Advanced Research Questions
Q. How can contradictions in bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?
- Analysis Framework :
- Pharmacokinetic Profiling : Assess bioavailability (oral/intraperitoneal routes), plasma half-life (LC-MS/MS), and tissue distribution.
- Metabolite Identification : Use HPLC-QTOF to detect phase I/II metabolites and evaluate their activity.
- Formulation Optimization : Test nanoencapsulation (e.g., liposomes) to enhance solubility and target delivery .
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?
- Experimental Approaches :
- Molecular Docking : Model interactions with enzymes (e.g., HDACs, topoisomerases) using AutoDock Vina. Validate with mutagenesis studies.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to recombinant proteins.
- Western Blotting : Measure downstream effects (e.g., apoptosis markers like caspase-3) in treated cell lines .
Q. How can reaction pathways (e.g., oxidation of the thioxo group) be elucidated under varying conditions?
- Kinetic and Mechanistic Studies :
- Oxidation Reactions : Treat with HO (mild) or KMnO (strong) in ethanol/water. Monitor via UV-Vis (λ shifts) and LC-MS.
- DFT Calculations : Use Gaussian 09 to model transition states and predict regioselectivity.
- Isolation of Intermediates : Trapping with TEMPO for radical pathway analysis .
Key Considerations for Researchers
- Contradictory Data : Address discrepancies (e.g., solubility vs. activity) by modifying substituents (e.g., replacing ethoxy with methoxy) .
- Toxicity Profiling : Conduct Ames test (mutagenicity) and zebrafish embryo assays (developmental toxicity) before in vivo trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
